sec-Hexadecylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

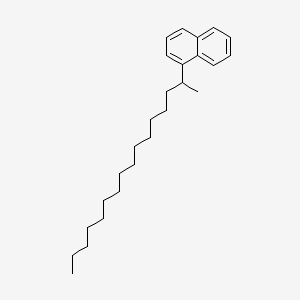

Structure

3D Structure

Properties

CAS No. |

94247-63-9 |

|---|---|

Molecular Formula |

C26H40 |

Molecular Weight |

352.6 g/mol |

IUPAC Name |

1-hexadecan-2-ylnaphthalene |

InChI |

InChI=1S/C26H40/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-23(2)25-22-17-20-24-19-15-16-21-26(24)25/h15-17,19-23H,3-14,18H2,1-2H3 |

InChI Key |

YRKSLYAWOBZISP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Sec Hexadecylnaphthalene

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational and rotational energy states of a molecule. nih.govresearchgate.net These techniques are instrumental in identifying the types of chemical bonds and functional groups present, offering a fundamental understanding of the molecular structure. thermofisher.com

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool used to identify organic and, in some cases, inorganic materials. rtilab.com The technique works by passing infrared radiation through a sample; some radiation is absorbed by the molecules, causing them to vibrate at specific frequencies. researchgate.netrtilab.com The resulting spectrum is a unique molecular "fingerprint" that allows for the identification of the compound's functional groups. rtilab.com

For sec-Hexadecylnaphthalene, the FTIR spectrum is characterized by absorption bands corresponding to its two main structural components: the naphthalene (B1677914) aromatic system and the hexadecyl aliphatic chain.

Aromatic C-H Stretching: The presence of the naphthalene ring is confirmed by C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. elixirpublishers.com

Aliphatic C-H Stretching: The long hexadecyl chain gives rise to strong, sharp absorption bands in the 2960-2850 cm⁻¹ range, which are characteristic of symmetric and asymmetric stretching vibrations of C-H bonds in methyl (CH₃) and methylene (B1212753) (CH₂) groups. scirp.orglibretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene ring appear in the 1680-1530 cm⁻¹ region. scirp.org

C-H Bending: Bending vibrations for the aliphatic chain and the aromatic ring provide further structural information and are typically found in the fingerprint region below 1500 cm⁻¹.

A study on the cyclization of n-alkyl naphthalenes demonstrated that FTIR can reveal interactions between the terminal CH₃ group of a long alkyl chain and the aromatic ring, indicating conformational characteristics of the molecule. scirp.org

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2960 - 2850 |

| Aromatic C=C | Stretching | 1680 - 1530 |

| Aliphatic C-H | Bending | ~1465 (CH₂) and ~1375 (CH₃) |

| Aromatic C-H | Out-of-plane Bending | 900 - 700 |

Raman spectroscopy is a light-scattering technique that provides a unique "vibrational fingerprint" of a molecule, making it highly effective for identification and structural analysis. scitechdaily.comnews-medical.net It is based on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational modes of the molecule. nih.gov This method is particularly useful for analyzing non-polar bonds and symmetric vibrations, which can be weak or absent in FTIR spectra.

In the analysis of this compound, Raman spectroscopy offers complementary information to FTIR. nih.gov

Ring Vibrations: The characteristic breathing vibrations of the naphthalene ring system are strong and easily identifiable in the Raman spectrum. For naphthalene itself, prominent peaks are observed around 1577 cm⁻¹ and 1382 cm⁻¹. researchgate.net Alkyl substitution can cause slight shifts in these frequencies.

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations are visible, typically in the 3100-2800 cm⁻¹ range. kiku.dk

Molecular Fingerprint Region: The region below 1600 cm⁻¹ is known as the fingerprint region and contains a wealth of structural information from various bending and stretching vibrations that are unique to the specific arrangement of atoms in this compound. spectroscopyonline.com

UV Raman spectroscopy has been shown to be particularly effective for analyzing alkylated bicyclic aromatic hydrocarbons like naphthalene derivatives, providing fluorescence-free spectra that clearly delineate the key structural features. researchgate.net The technique's sensitivity to molecular structure allows it to serve as a powerful tool for creating a distinct molecular fingerprint. nih.gov

Table 2: Key Raman Shifts for Alkylated Naphthalenes

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3080 - 3010 | Indicates the presence of the naphthalene ring. kiku.dk |

| Aliphatic C-H Stretch | 3000 - 2800 | Confirms the hexadecyl alkyl chain. |

| Aromatic Ring Stretch | 1580 - 1560 | Strong intensity band, characteristic of naphthalene ring. researchgate.net |

| Aromatic Ring Breathing/Stretch | 1390 - 1370 | A key feature in the Raman spectrum of naphthalene. researchgate.net |

Mass Spectrometry for Compositional Verification and Isomer Differentiation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.govmedistri.swiss It is indispensable for determining molecular weight, verifying elemental composition, and elucidating molecular structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. medistri.swissshimadzu.com It is a cornerstone technique for analyzing volatile and semi-volatile organic compounds, assessing sample purity, and identifying components in a mixture. nist.gov

In the context of this compound, GC separates it from other compounds and potential impurities based on boiling point and polarity. shimadzu.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a fingerprint for identification. nist.gov

A key challenge in analyzing alkylated naphthalenes is the differentiation of isomers, which have identical molecular formulas and masses. uva.nlnih.gov While mass spectra of isomers can be very similar, subtle differences in fragmentation patterns, combined with their distinct retention times in the GC column, allow for their differentiation. uva.nlnih.gov For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight of 352.6 g/mol . nih.gov Characteristic fragment ions would arise from the cleavage of the alkyl chain, such as the loss of alkyl fragments and the formation of a stable tropylium-like ion or a naphthylmethyl cation.

Table 3: Expected GC/MS Data for this compound

| Parameter | Expected Value / Observation |

| Molecular Formula | C₂₆H₄₀ |

| Molecular Weight | 352.6 g/mol nih.gov |

| Molecular Ion Peak (M⁺) | m/z 352 |

| Key Fragment Ion | m/z 141 (Naphthylmethyl cation, [C₁₀H₇CH₂]⁺) |

| Other Fragments | Ions resulting from cleavage along the hexadecyl chain. |

Atmospheric Pressure Photoionization (APPI) is a soft ionization technique used with mass spectrometry, particularly for the analysis of non-polar and low-polarity compounds. wikipedia.orgnih.gov Unlike other common ionization sources like electrospray ionization (ESI), APPI is highly effective for ionizing hydrocarbons. wikipedia.orgnih.gov The process involves using a vacuum ultraviolet (VUV) lamp to generate photons that ionize the analyte molecules, often with the assistance of a dopant. wikipedia.orgchromatographyonline.com

APPI-MS is exceptionally well-suited for analyzing this compound, especially within complex matrices such as petroleum products or environmental samples. wikipedia.org Its advantages include:

High Sensitivity for Non-Polar Compounds: APPI efficiently ionizes non-polar molecules like polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, which are challenging for ESI and APCI. nih.govchromatographyonline.com

Reduced Matrix Effects: Compared to other atmospheric pressure ionization techniques, APPI is less susceptible to ion suppression from co-eluting matrix components. wikipedia.org

Direct Ionization: In direct APPI, the analyte absorbs a photon and ejects an electron, forming a molecular radical cation (M•⁺), which provides clear molecular weight information with minimal fragmentation. chromatographyonline.com

Research has demonstrated that APPI is a method of choice for the identification and quantification of various non-polar compounds, offering improved detection limits over other techniques. nih.gov This makes APPI-MS a powerful tool for detecting and quantifying this compound in complex mixtures where its concentration might be low. thermofisher.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Chemical Shift Analysis and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of an organic molecule in solution. conductscience.comlibretexts.org It provides information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within the molecule. libretexts.org

For this compound, ¹H and ¹³C NMR spectra would provide definitive structural confirmation.

¹H NMR Spectrum:

Aromatic Region (δ 7.0-9.0 ppm): The protons on the naphthalene ring would appear in this downfield region. mdpi.comoregonstate.edu Their specific chemical shifts and splitting patterns (coupling) would reveal the substitution pattern on the ring (i.e., whether it is a 1- or 2-substituted naphthalene).

Aliphatic Region (δ 0.8-3.0 ppm): The protons of the long hexadecyl chain would resonate in this upfield region. The terminal methyl group (CH₃) would likely appear as a triplet around δ 0.8-0.9 ppm. The numerous methylene groups (CH₂) would form a complex multiplet around δ 1.2-1.6 ppm. The methine proton (CH) directly attached to the naphthalene ring would be the most downfield of the aliphatic protons due to the ring's deshielding effect, appearing as a multiplet. oregonstate.educhemistrysteps.com

¹³C NMR Spectrum:

Aromatic Region (δ 120-150 ppm): The ten carbon atoms of the naphthalene ring system would produce signals in this range. nih.gov The number of signals would depend on the molecule's symmetry.

Aliphatic Region (δ 10-40 ppm): The sixteen carbons of the hexadecyl chain would give distinct signals in this region. The chemical shift of the carbon directly bonded to the aromatic ring would be the most downfield in this group. pdx.edu

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, confirming the exact structure and point of attachment of the hexadecyl chain to the naphthalene core. mdpi.comnih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Spectrum | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | ¹H NMR | 7.0 - 9.0 | Complex multiplet pattern, characteristic of substituted naphthalene. mdpi.com |

| Methine Proton (-CH-) | ¹H NMR | ~2.5 - 3.0 | Deshielded by the aromatic ring. |

| Methylene Protons (-CH₂-) | ¹H NMR | 1.2 - 1.6 | Large, overlapping signal from the long alkyl chain. chemistrysteps.com |

| Terminal Methyl Proton (-CH₃) | ¹H NMR | 0.8 - 0.9 | Typically a triplet. |

| Aromatic Carbons | ¹³C NMR | 120 - 150 | Multiple signals depending on substitution and symmetry. nih.gov |

| Aliphatic Carbons | ¹³C NMR | 10 - 40 | Signals corresponding to the 16 carbons of the hexadecyl chain. pdx.edu |

Other Advanced Spectroscopic Techniques in Alkylnaphthalene Research

Beyond the foundational spectroscopic methods, a range of other advanced techniques provide deeper insights into the complex structures and properties of alkylnaphthalenes like this compound. These methods offer enhanced sensitivity, specificity, and the ability to probe dynamic processes, which are crucial for comprehensive structural elucidation and for understanding the behavior of these compounds in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of complex hydrocarbon mixtures containing alkylnaphthalenes. exlibrisgroup.comtandfonline.com It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In alkylnaphthalene research, GC-MS is routinely used to separate and identify individual isomers from intricate mixtures found in crude oil, petroleum products, and environmental samples. researchgate.netacs.orgsintef.no For instance, tandem gas chromatography-time-of-flight-mass spectrometry (GCxGC-ToF-MS) has been employed to identify a wide range of alkylnaphthalene isomers in contaminated mussels, extending to those with at least seven substituent carbon atoms. acs.orgsintef.no

Fourier Transform Infrared Spectroscopy (FTIR) provides valuable information about the functional groups and molecular structure of alkylnaphthalenes. When coupled with gas chromatography (GC-FTIR), it becomes a powerful tool for distinguishing between co-eluting isomers that may not be differentiable by mass spectrometry alone. tandfonline.com This is because each isomer possesses a unique infrared spectrum. tandfonline.com Research has shown that FTIR spectral analysis can reveal the cyclization of long alkyl side chains in n-alkylnaphthalenes, an interaction occurring between the terminal methyl group and the aromatic ring. scirp.org In studies of heavy oils, FTIR has been used alongside other methods to identify representative compounds, including this compound. figshare.com

Fluorescence Spectroscopy is particularly useful for investigating the photophysical properties of alkylnaphthalenes. nih.govresearchgate.net These compounds often exhibit characteristic fluorescence spectra that can be influenced by their structure and environment. The technique is used to determine properties like quantum yields and fluorescence lifetimes. nih.gov Studies on various alkylnaphthalenes have used steady-state and time-resolved fluorescence spectroscopy to investigate the formation of exciplexes (excited-state complexes) with other molecules. oup.com The introduction of silyl (B83357) groups to the naphthalene core, for example, has been shown to cause shifts in emission maxima to longer wavelengths and an increase in fluorescence intensities. nih.gov

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the naphthalene chromophore. libretexts.orgwikipedia.orgmsu.edu The absorption of UV or visible light excites electrons from the ground state to higher energy orbitals. msu.edu The position and intensity of absorption bands are sensitive to the molecular structure, including the nature and position of alkyl substituents. Conjugation within the aromatic system is a major structural feature identified by this technique. msu.edu While less specific than NMR or MS for detailed structural elucidation of a complex molecule like this compound, UV-Vis spectroscopy provides key information on the electronic properties of the aromatic system. libretexts.org

Raman Spectroscopy offers complementary vibrational information to FTIR. nih.gov It is used to identify functional groups and can be applied to study the chemical composition of materials containing alkylnaphthalenes. nih.govkit.ac.jp Advanced techniques like confocal Raman microscopy allow for high-resolution spatial analysis of samples. kit.ac.jp

X-ray Diffraction (XRD) and Scattering (XRS) are essential for determining the solid-state structure of crystalline alkylnaphthalenes. XRD provides information on the crystal lattice and the arrangement of molecules, while techniques like Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can be used for semi-crystalline or amorphous materials to gain insights into particle and pore size. nih.gov

The table below summarizes the application of these advanced spectroscopic techniques in the context of alkylnaphthalene research.

| Spectroscopic Technique | Information Provided | Application in Alkylnaphthalene Research | Interactive Data Table Example |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of isomers, molecular weight determination, fragmentation patterns for structural clues. | Identification of specific alkylnaphthalene isomers in complex mixtures like crude oil and environmental samples. exlibrisgroup.comresearchgate.netacs.org | GC-MS Data for Alkylnaphthalene Isomers |

| Fourier Transform Infrared (FTIR) Spectroscopy | Vibrational modes of functional groups (C-H stretch, aromatic C=C stretch, out-of-plane bending). | Distinguishing isomers, studying conformational features like side-chain cyclization. tandfonline.comscirp.org | FTIR Absorption Bands for Alkylnaphthalenes |

| Fluorescence Spectroscopy | Emission/excitation wavelengths, quantum yields, fluorescence lifetimes, exciplex formation. | Studying photophysical properties, thermodynamics, and intermolecular interactions. nih.govresearchgate.netoup.com | Fluorescence Properties of Naphthalene Derivatives |

| UV-Visible (UV-Vis) Spectroscopy | Wavelengths of maximum absorbance (λmax), molar absorptivity. | Characterizing electronic transitions of the naphthalene chromophore. libretexts.orgmsu.edu | UV Absorption Maxima (λmax) |

Theoretical and Computational Chemistry Studies of Sec Hexadecylnaphthalene Systems

Quantum Mechanical and Molecular Dynamics Simulations of Alkylnaphthalene Structures

Quantum mechanical (QM) and molecular dynamics (MD) simulations are powerful tools for investigating the behavior of alkylnaphthalenes at the atomic level. nih.govfrontiersin.org These simulations provide a detailed view of molecular conformations, interaction energies, and dynamic processes that are often inaccessible through experimental means alone.

MD simulations have been employed to study the solidification processes of systems containing long-chain alkylnaphthalenes like hexadecylnaphthalene. pku.edu.cn For instance, simulations involving n-hexadecane mixed with α-alkyl naphthalenes (including octyl, dodecyl, and hexadecyl naphthalene) have shown that the presence of the alkylnaphthalene molecule lowers the solidification point of n-hexadecane. pku.edu.cn The simulations, which can track trajectories over hundreds of picoseconds, reveal that the bulky naphthalene (B1677914) ring disrupts the orderly packing of n-hexadecane molecules, making the ordered arrangement required for solidification more difficult to achieve. pku.edu.cn This finding is consistent with experimental observations and highlights the role of molecular architecture in influencing macroscopic properties. pku.edu.cn

Combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a multiscale approach, allowing for high-accuracy quantum calculations on a specific region of interest (e.g., the naphthalene core and its immediate substituents) while treating the surrounding environment (like a solvent or a larger molecular assembly) with more computationally efficient classical mechanics. nih.govfrontiersin.org This hybrid approach is particularly useful for studying chemical reactions and electronic phenomena in complex environments. nih.gov Reactive QMD simulations, for example, can reveal detailed mechanisms of chemical transformations by tracking atomic configurations and charge dynamics throughout a reaction. chemrxiv.org

The insights gained from these simulations are crucial for understanding how the structure of sec-Hexadecylnaphthalene, with its specific alkyl chain attachment point, influences its physical properties and interactions within a system.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and reactivity of molecules like this compound. wikipedia.orgscispace.com DFT calculations focus on the electron density, a function of three spatial variables, rather than the complex many-electron wavefunction, offering a balance of computational feasibility and accuracy. scispace.comnih.govuci.edu

DFT allows for the prediction of various electronic properties that govern molecular behavior:

Ground State Energy: The total energy of the molecule in its most stable electronic state.

Electron Density Distribution: Shows how electrons are distributed across the molecule, highlighting regions of high or low electron density.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

For alkylnaphthalenes, DFT can elucidate how the alkyl substituent affects the electronic properties of the naphthalene core. The alkyl chain, being an electron-donating group, can influence the electron density on the aromatic rings, which in turn affects the molecule's reactivity in processes like oxidation or its interaction with other molecules. copernicus.org DFT is used to calculate conceptual parameters such as electronegativity, hardness, and chemical reactivity indices, which provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. scispace.com While specific DFT studies focusing exclusively on this compound are not abundant in public literature, the principles are broadly applied to alkyl-aromatic systems, providing a robust framework for predicting their behavior. scispace.comuci.edu

| Property | Description | Significance for this compound |

|---|---|---|

| Total Ground State Energy | The minimum total energy of the molecule at 0 Kelvin. | Provides a baseline for calculating formation energies and reaction thermodynamics. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determine the molecule's electron-donating/accepting capabilities and its susceptibility to electronic excitation. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, with a smaller gap often implying higher reactivity. |

| Electron Density Surface | A 3D map of electron distribution around the molecule. | Visualizes electrophilic and nucleophilic sites, predicting how the molecule interacts with others. |

| Molecular Electrostatic Potential (MEP) | Represents the net electrostatic effect of the molecule's charge distribution. | Crucial for understanding non-covalent interactions, such as stacking and solvation. |

Computational Modeling of Intermolecular Interactions and Aggregation Behavior

Computational modeling is essential for understanding the non-covalent forces that dictate how this compound molecules interact with each other and with other components in a mixture. nih.gov These interactions, including van der Waals forces and π-stacking, are fundamental to the aggregation behavior of alkylnaphthalenes. frontiersin.org

Molecular dynamics simulations are a primary tool for studying these phenomena. uic.edu By simulating a system of multiple this compound molecules over time, researchers can observe the spontaneous formation of aggregates or micelles. frontiersin.orgnih.gov These simulations can reveal:

Preferred Orientations: How the aromatic naphthalene cores and aliphatic hexadecyl chains arrange themselves relative to one another to minimize energy. This often involves π-stacking of the naphthalene rings and hydrophobic interactions among the alkyl chains.

Critical Aggregation Concentration: The concentration at which molecules begin to form larger clusters, which can be inferred from simulation results.

Influence of Environment: How factors like the solvent or the presence of other substances can promote or hinder aggregation. nih.gov

Coarse-grained modeling is another powerful technique, especially for studying large-scale aggregation and long-timescale phenomena that are computationally expensive for all-atom simulations. uic.edunih.gov In this approach, groups of atoms are represented as single beads, reducing the degrees of freedom and allowing for the simulation of larger systems. uic.edu These models are parameterized to reproduce key properties from either experimental data or more detailed all-atom simulations.

The study of intermolecular interactions is critical for applications where this compound is used as a surfactant or a component in lubricants, as aggregation directly influences properties like viscosity, detergency, and interfacial tension. frontiersin.org For instance, the aggregation of alkylnaphthalene sulfonates in water is the basis for their application as detergents and emulsifiers. frontiersin.org

Development and Application of Theoretical Constitutive Models for this compound in Complex Fluids

Theoretical constitutive models are mathematical frameworks that describe the relationship between stress, strain, and strain rate in a material, effectively defining its mechanical and rheological behavior. For complex fluids containing this compound, such as lubricants, developing accurate constitutive models is vital for predicting performance under demanding conditions like high pressure and shear rates. doe.govdiva-portal.org

The behavior of lubricants in applications like thermo-elastohydrodynamic lubrication (TEHL) is highly sensitive to the choice of constitutive models for properties such as density, viscosity, and shear thinning. researchgate.netresearchgate.net For example, the Tait equation of state is often used to model fluid compressibility (density change with pressure), while models like the Roelands or Doolittle equations describe how viscosity changes with pressure and temperature. researchgate.netresearchgate.net

| Property | Common Model(s) | Description |

|---|---|---|

| Compressibility / Density | Tait Equation of State, Dowson-Higginson Expression | Relates fluid density to changes in pressure and temperature. researchgate.netresearchgate.net |

| Piezoviscous Behavior (Viscosity-Pressure) | Roelands Model, Barus Model | Describes the exponential increase in viscosity with pressure. researchgate.net |

| Shear Thinning (Non-Newtonian Behavior) | Carreau Model, Eyring Model | Models the decrease in viscosity at high shear rates. researchgate.netresearchgate.net |

| Temperature-Viscosity | Vogel-Fulcher-Tammann (VFT), Williams-Landel-Ferry (WLF) | Describes the decrease in viscosity with increasing temperature. |

The development of these models for fluids containing this compound relies on a combination of experimental data and molecular-level insights from computational simulations. doe.gov MD simulations can predict thermophysical properties like viscosity and density under extreme conditions, providing the data needed to parameterize and validate the macroscopic constitutive equations. researchgate.net Squalane is often used as a model compound in these simulations due to its well-defined properties, providing a benchmark for more complex molecules like alkylnaphthalenes. researchgate.netresearchgate.net By accurately modeling the constitutive behavior, engineers can simulate and predict fluid performance in applications, optimizing formulations and improving the reliability of mechanical systems. diva-portal.orgresearchgate.net

Research Applications and Advanced Functionalization of Sec Hexadecylnaphthalene

Role in Petroleum Engineering and Asphaltene Management

Asphaltenes are complex, heavy organic molecules found in crude oil that can precipitate and deposit under changes in pressure, temperature, or composition, leading to significant operational problems such as pipeline plugging and reduced reservoir permeability. ijche.ird-nb.info Alkylnaphthalenes like sec-Hexadecylnaphthalene are investigated as chemical inhibitors to mitigate these issues. google.com

The primary mechanism by which this compound stabilizes asphaltenes is through steric hindrance. google.com The molecule functions as a surfactant, where the aromatic naphthalene (B1677914) "head" adsorbs onto the surface of asphaltene particles via π-π interactions, which are attractive, noncovalent interactions between aromatic rings. google.com Once adsorbed, the long, aliphatic hexadecyl "tail" extends into the crude oil medium. google.com This aliphatic chain creates a steric barrier that physically prevents the asphaltene particles from aggregating, a crucial step in their precipitation. google.com

This steric repulsion is essential for interrupting the π-π stacking interactions that cause asphaltene molecules to clump together. mdpi.com Research has demonstrated the effectiveness of this mechanism; in one study, the presence of 2-hexadecylnaphthalene (B15181643) reduced the aggregation rate of asphaltene particles by a factor of 17 in a toluene-heptane mixture. google.com This significant reduction highlights the compound's potential to maintain asphaltene dispersion and prevent deposition. google.com

Table 1: Effect of 2-Hexadecylnaphthalene on Asphaltene Aggregation Rate google.com

| Condition | Average Particle Aggregation Rate (μm/minute) |

|---|---|

| Without 2-Hexadecylnaphthalene | 0.037 |

The amphiphilic nature of this compound, with its polar (naphthalene) and non-polar (hexadecyl chain) components, allows it to act as a surfactant at oil-water interfaces. google.compageplace.de Surfactants are crucial in petroleum applications because they can lower the interfacial tension (IFT) between crude oil and water, which is a critical factor in enhanced oil recovery (EOR). researchgate.netnih.gov By reducing IFT, surfactants help to mobilize trapped oil from reservoir rocks. nih.gov

The effectiveness of a surfactant is often related to its ability to adsorb at the interface and alter the properties of that boundary. uomustansiriyah.edu.iqmhmedical.com The naphthalene head of this compound has an affinity for the asphaltene-rich oil phase, while the hexadecyl tail is more compatible with the bulk oil, creating an oriented monolayer at interfaces that stabilizes dispersions. google.compageplace.de The performance of such surfactants can be influenced by factors like salinity and the specific composition of the crude oil. researchgate.net The goal is often to achieve an optimal formulation that produces ultra-low IFT, which is favorable for displacing oil. nih.govresearchgate.net

Formulation and Evaluation in Advanced Lubricants and Functional Fluids

Alkylnaphthalenes, including isomers like hexadecylnaphthalene, are recognized for their use as lubricant additives and as base stocks for synthetic lubricants. nih.gov Their chemical structure provides a desirable combination of thermal stability and lubricity. The aromatic naphthalene core offers good thermal and oxidative stability, while the long alkyl chains contribute to the fluid's viscosity and lubricating properties. These characteristics make them suitable for high-performance applications where fluids are subjected to extreme temperatures and pressures. nih.gov

Exploration in Specialized Materials Science Applications

The unique properties of this compound and related alkylnaphthalenes make them candidates for investigation in various materials science fields. govinfo.govparlament.gv.at

Heat transfer fluids are essential in many industrial processes for heating and cooling. paratherm.co.ukcalderafluids.com Fluids with high thermal stability, low vapor pressure, and high flash points are highly desirable. paratherm.co.uk Alkylnaphthalenes are considered for these applications due to their aromatic structure, which imparts thermal robustness.

Furthermore, these compounds have potential as organic phase change materials (PCMs). thermtest.com PCMs are substances that store and release large amounts of thermal energy—latent heat—at a nearly constant temperature during a phase transition (e.g., from solid to liquid). thermtest.comdergipark.org.tr This property is valuable for thermal energy storage in applications ranging from buildings to electronics. thermtest.commdpi.com Organic PCMs, such as paraffin (B1166041) waxes and fatty acids, are known for their chemical stability and high latent heat capacity. thermtest.comnih.gov The long alkyl chain of this compound suggests properties similar to paraffinic materials, making it a candidate for research in this area. mdpi.com

Table 2: Properties of Selected Organic Phase Change Materials nih.gov

| Material | Melting Temperature (°C) | Latent Heat of Fusion (J/g) |

|---|---|---|

| Paraffin | 37.2 | 80.79 |

| Palmitic Acid | 60.81 | 211.51 |

| Myristic Acid | 53.87 | 200.25 |

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. brown.edu Their molecules can flow like a liquid but maintain a degree of orientational order. brown.edu The structure of this compound, with its rigid aromatic core and flexible alkyl tail, is characteristic of molecules that can form liquid crystalline phases. mdpi.com While conventional liquid crystals are often electrical insulators, systems incorporating π-conjugated units like naphthalene can exhibit semiconductor properties. mdpi.com Research into chiral liquid crystalline systems has shown that assembling electroactive π-conjugated units can lead to novel optoelectronic properties, an area where naphthalene derivatives could be explored. mdpi.com The ability of these molecules to self-assemble into ordered structures is key to their function in these advanced materials. brown.edumdpi.com

Utilization as Intermediates in Advanced Chemical Synthesis

This compound is a valuable intermediate in the synthesis of more complex organic compounds. evitachem.com Its bifunctional nature, possessing both an aromatic naphthalene system and a long alkyl chain, allows it to serve as a foundational building block for a variety of target molecules. The hydrophobic sec-hexadecyl group can be used to impart lipid solubility into a final compound, a useful characteristic in formulations for drug delivery or in materials science. ontosight.ai

The naphthalene core, meanwhile, provides a site for further chemical modification. This versatility makes this compound a useful precursor in the synthesis of specialized chemicals, which can include pharmaceuticals and agrochemicals. ontosight.ai Its structure allows for the introduction of various functional groups, enabling the creation of diverse and complex molecular architectures.

Table 1: Physical and Chemical Properties of this compound Click on the headers to sort the table.

| Property | Value | Unit | Source |

| Molecular Formula | C₂₆H₄₀ | Cheméo chemeo.com | |

| Molecular Weight | 352.60 | g/mol | Cheméo chemeo.com |

| Normal Boiling Point (Tboil) | 844.48 | K | Cheméo chemeo.com |

| Normal Melting Point (Tfus) | Not Available | K | Cheméo chemeo.com |

| Critical Temperature (Tc) | 1044.68 | K | Cheméo chemeo.com |

| Critical Pressure (Pc) | 1011.02 | kPa | Cheméo chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 77.66 | kJ/mol | Cheméo chemeo.com |

| LogP (Octanol/Water Partition) | 9.035 | Cheméo chemeo.com | |

| Water Solubility (Log10WS) | -9.90 | mol/l | Cheméo chemeo.com |

| Rotatable Bond Count | 14 | Alfa Chemistry alfa-chemistry.com |

Note: Many properties are based on computational models (Joback and Crippen methods) as reported by the source.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its two primary structural motifs: the aromatic naphthalene ring system and the aliphatic sec-hexadecyl side chain. The naphthalene rings can undergo electrophilic aromatic substitution, while the alkyl chain is susceptible to oxidation reactions. smolecule.comeuropa.eu The interplay between these two components governs the pathways for its derivatization.

Functionalization of this compound allows for the precise tuning of its chemical and physical properties for specific applications. alfa-chemistry.comeuropa.eu Modifications can be targeted at either the naphthalene core or the alkyl side chain.

Naphthalene Core Functionalization: The aromatic rings are amenable to electrophilic substitution reactions. For instance, sulfonation or nitration can introduce polar functional groups, altering the molecule's solubility and surface activity. These modifications are foundational for creating derivatives with applications in areas such as organic electronics, where the electronic properties of the naphthalene core are of primary interest. researchgate.netacs.org The introduction of electron-withdrawing or electron-donating groups can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a common strategy used in designing materials for organic semiconductors. acs.org

Alkyl Chain Functionalization: The sec-hexadecyl chain can be modified, typically through oxidation, to introduce functionalities like hydroxyl or carbonyl groups. europa.eu Such reactions can transform the hydrophobic chain into a more complex functional handle, enabling further synthetic transformations or altering its interaction with other molecules and surfaces.

Table 2: Potential Functionalization Reactions for Tailored Performance Click on the headers to sort the table.

| Reaction Type | Target Site | Potential Reagents | Resulting Functionality | Potential Application |

| Nitration | Naphthalene Core | HNO₃/H₂SO₄ | Nitro group (-NO₂) | Intermediate for amines, dyes |

| Sulfonation | Naphthalene Core | H₂SO₄/SO₃ | Sulfonic acid group (-SO₃H) | Surfactants, water-soluble derivatives |

| Friedel-Crafts Acylation | Naphthalene Core | Acyl chloride/AlCl₃ | Ketone group (-COR) | Intermediate for further alkylation |

| Oxidation | Alkyl Chain | Oxidizing agents (e.g., KMnO₄) | Carboxylic acid, ketone, or alcohol | Increased polarity, further derivatization |

Mechanistic studies reveal the specific pathways through which this compound reacts. Experimental data from metabolic studies on analogous long-chain alkylnaphthalenes provide significant insight. In a toxicokinetic study involving radiolabelled this compound, the compound was found to be extensively metabolized, yielding a large number of discrete metabolites. europa.eu The primary metabolic pathway involves the oxidation of the alkyl side chain, rather than oxidation of the aromatic naphthalene ring. europa.eu This is a critical mechanistic detail, as the toxicity of naphthalene and its analogs has been linked to ring oxidation. europa.eu The presence of a long alkyl substituent sterically hinders enzymatic attack on the ring, directing reactions toward the side chain. europa.eu

In the broader field of chemical synthesis, the elucidation of complex reaction pathways is increasingly supported by computational chemistry. rsc.org While specific computational studies on this compound are not widely published, advanced methods are available to predict reaction outcomes. Automated reaction path search algorithms, such as the artificial force induced reaction (AFIR) method, can explore conceivable reaction pathways without sole reliance on human chemical intuition. nih.gov These computational tools are used to trace reaction coordinates, identify transition states, and evaluate the energetic favorability of competing pathways, which is crucial for predicting product distributions and identifying potential by-products in complex chemical transformations. nih.govnih.gov

Emerging Research Directions and Future Perspectives for Sec Hexadecylnaphthalene Chemistry

Development of Sustainable Synthesis Routes and Green Chemistry Principles for Alkylnaphthalenes

The conventional synthesis of alkylnaphthalenes, including sec-Hexadecylnaphthalene, typically relies on Friedel-Crafts alkylation using corrosive and hazardous catalysts like aluminum chloride (AlCl₃) or hydrofluoric acid (HF). These processes generate significant waste, pose safety risks, and are difficult to manage on an industrial scale. Consequently, a primary research thrust is the development of sustainable and green synthesis routes that align with the principles of green chemistry.

Future research is focused on replacing homogeneous acid catalysts with heterogeneous solid acid catalysts. Materials such as zeolites (e.g., H-Y, H-beta, H-ZSM-5), sulfated zirconia, and functionalized mesoporous silicas (e.g., MCM-41, SBA-15) are prominent candidates. These catalysts offer several advantages: they are non-corrosive, easily separated from the reaction mixture by simple filtration, and can be regenerated and reused multiple times, significantly reducing waste and operational costs. Research efforts are directed at tuning the pore size, acidity, and shape-selectivity of these catalysts to maximize the yield of the desired this compound isomers (e.g., 2-sec-Hexadecylnaphthalene) while minimizing the formation of polyalkylated byproducts and other isomers.

Another promising avenue is the use of ionic liquids as both catalysts and solvents. Their negligible vapor pressure, high thermal stability, and tunable acidity make them environmentally benign alternatives to volatile organic solvents and traditional acid catalysts. Furthermore, the exploration of bio-derived feedstocks for both the aromatic and alkylating agent components represents a long-term goal for creating a fully renewable production cycle for these valuable compounds.

| Parameter | Traditional Method (e.g., AlCl₃ Catalyst) | Emerging Green Method (e.g., Zeolite Catalyst) |

|---|---|---|

| Catalyst Type | Homogeneous (e.g., AlCl₃, HF) | Heterogeneous (e.g., H-Y Zeolite, Sulfated Zirconia) |

| Catalyst Separation | Difficult; requires aqueous quench and extraction | Simple; filtration or centrifugation |

| Catalyst Reusability | No; consumed/deactivated in quench step | High; can be regenerated and reused multiple cycles |

| Waste Generation | High; produces acidic aqueous waste and aluminum hydroxide (B78521) sludge | Low; minimal byproduct formation and no quench waste |

| Corrosivity & Safety | Highly corrosive and hazardous (HF) or moisture-sensitive (AlCl₃) | Non-corrosive and generally safer to handle |

| Product Selectivity | Often poor; leads to mixtures of isomers and polyalkylation | Potentially high; shape-selectivity of pores can favor specific isomers |

| Environmental Impact (E-Factor) | High (>>1) | Low (<1) |

Advanced Analytical Methodologies for Characterization of Complex Alkylnaphthalene Mixtures

The synthesis of this compound invariably produces a complex mixture of structural isomers. Isomerism can arise from the position of the alkyl chain on the naphthalene (B1677914) ring (1- or 2-position) and the attachment point of the naphthalene moiety along the C16 alkyl chain. Differentiating and quantifying these isomers is crucial as they possess distinct physical and chemical properties (e.g., viscosity, pour point, thermal stability) that significantly impact the performance of the final product.

Traditional analytical techniques like one-dimensional gas chromatography (GC) often fail to achieve baseline separation of these co-eluting isomers. Therefore, future research relies heavily on the application and refinement of advanced, multi-dimensional analytical techniques. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has emerged as a particularly powerful tool. The enhanced peak capacity of GC×GC allows for the separation of structurally similar isomers, while the high-speed data acquisition and deconvolution capabilities of TOFMS provide clear mass spectra for positive identification.

Further advancements are being pursued using ultra-high-resolution mass spectrometry techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS). This method provides unambiguous elemental composition assignments from exact mass measurements, enabling the detailed characterization of not only the primary alkylnaphthalene products but also trace-level impurities and degradation products in complex matrices. The integration of these advanced analytical methods into process monitoring and quality control will be essential for optimizing the sustainable synthesis routes discussed previously.

| Methodology | Primary Advantage | Key Limitation | Application in this compound Analysis |

|---|---|---|---|

| 1D Gas Chromatography (GC-MS) | Robust, widely available, good for quantification of major components. | Insufficient resolution for co-eluting isomers. | Screening and quantification of total alkylnaphthalene content. |

| High-Performance Liquid Chromatography (HPLC) | Good for separating based on polarity; can separate aromatic ring isomers. | Less effective at separating alkyl chain positional isomers. | Separation of 1- vs. 2-alkylnaphthalene isomer groups. |

| GC×GC-TOFMS | Vastly superior separation power; structured chromatograms for isomer patterns. | Complex data processing; requires specialized software and expertise. | Detailed isomeric fingerprinting and quantification of individual isomers in complex reaction mixtures. |

| FT-ICR MS | Ultra-high mass resolution and accuracy for unambiguous formula determination. | High cost; not typically coupled with chromatographic separation. | Detailed molecular formula confirmation of products and characterization of complex degradation mixtures. |

Rational Design of this compound-Based Functional Materials for Specific Applications

Beyond its traditional use as a high-performance lubricant base stock, the unique molecular architecture of this compound—a rigid, planar aromatic core coupled with a long, flexible alkyl chain—makes it a compelling building block for novel functional materials. The future of its application lies in the rational design of materials where this structure is precisely exploited to achieve desired properties.

One of the most promising areas is in the development of organic phase change materials (PCMs) for thermal energy storage and management. The melting and crystallization of the hexadecyl chain can store and release a significant amount of latent heat. By tuning the isomer distribution, researchers can precisely control the melting point and phase transition behavior to suit specific applications, such as thermal regulation in electronics, batteries, or smart textiles.

Another emerging direction is in the field of functional fluids and organic electronics. The high thermal and oxidative stability imparted by the naphthalene ring, combined with the fluidity and solubility provided by the alkyl chain, makes this compound an ideal candidate as a high-boiling-point, non-polar solvent or dielectric fluid for high-temperature electronic applications. Furthermore, its properties suggest potential use as a host material or additive in organic light-emitting diode (OLED) or organic photovoltaic (OPV) formulations, where it could improve film morphology and device stability.

This rational design approach is heavily supported by computational chemistry. Using methods like Density Functional Theory (DFT), scientists can predict key properties such as melting points, heat capacity, viscosity, and electronic energy levels for different isomers before undertaking costly and time-consuming synthesis, accelerating the discovery of new materials.

| Potential Application | Key Structural Feature Exploited | Target Property to Optimize | Relevant Research Focus |

|---|---|---|---|

| Phase Change Materials (PCMs) | Long (C16) flexible alkyl chain. | Latent heat of fusion; precise melting point (e.g., 20-40 °C). | Controlling isomer distribution to tune phase transition temperature and prevent supercooling. |

| High-Temperature Dielectric Fluids | Thermally stable naphthalene core; fluidity from alkyl chain. | High dielectric strength; low dielectric loss; high boiling point (>350 °C). | Synthesis of highly pure isomers with minimal ionic impurities to maximize electrical resistivity. |

| Organic Electronics Additive | Aromatic core and solubilizing alkyl chain. | Solution processability; film morphology control; thermal stability. | Investigating its role as a high-boiling-point processing additive to control crystal growth in organic semiconductor films. |

| Advanced Lubricant Base Stocks | Synergy between aromatic core (stability) and alkyl chain (viscosity index). | High viscosity index; low pour point; excellent thermo-oxidative stability. | Optimizing the ratio of 2-substituted isomers, which offer superior viscometric properties. |

Interdisciplinary Research Synergies in Chemical Engineering and Materials Science

The full potential of this compound chemistry can only be unlocked through strong, interdisciplinary collaborations between chemical engineering and materials science. These two fields are intrinsically linked in the journey from molecular concept to final product.

Chemical engineers are essential for translating the green synthesis routes developed in the lab into viable, scalable industrial processes. Their expertise in reactor design (e.g., developing continuous flow or microreactor systems for enhanced selectivity), process optimization, and separation technology is critical for producing specific this compound isomers with high purity and low cost. For instance, a chemical engineer might design a fixed-bed reactor using a shape-selective zeolite catalyst to continuously produce a 2-sec-Hexadecylnaphthalene-rich stream, a task that requires a deep understanding of reaction kinetics, mass transfer, and fluid dynamics.

Materials scientists, in turn, drive the application-focused research. They take the well-defined materials produced by chemical engineers and conduct in-depth characterization of their thermal, mechanical, optical, and electrical properties. Using the advanced analytical tools described earlier, they establish the crucial structure-property relationships that link isomeric composition to performance. This knowledge is then used to fabricate and test prototype devices, such as a PCM-integrated heat sink for a microprocessor or a more stable formulation for an organic solar cell.

The feedback loop is critical: the performance data generated by materials scientists informs chemical engineers about which specific isomers or purity levels are required, guiding further optimization of the synthesis and purification processes. This synergistic cycle—from sustainable process design to rational material creation and performance validation—is the engine that will drive future innovation for this compound and the broader class of advanced functional fluids and materials.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing sec-Hexadecylnaphthalene with high yield and reproducibility?

- Methodological Answer : Synthesis typically involves alkylation of naphthalene derivatives using a Friedel-Crafts alkylation mechanism. Key steps include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution .

- Purification : Column chromatography or recrystallization to isolate the product.

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~1.2–1.6 ppm for hexadecyl chain protons) and GC-MS for molecular weight validation .

- Data Table :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | AlCl₃ | 85–90 |

| Solvent | Dichloromethane | 78 |

| Reaction Time | 24 hours | — |

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Assess purity (>98% threshold) using reverse-phase columns .

- Elemental Analysis : Confirm C/H ratios (theoretical: C₃₀H₄₀) .

- Spectroscopy : FT-IR to detect C-H stretching (2800–3000 cm⁻¹) and aromatic C=C bonds (1600 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in organic solvents (e.g., chloroform, hexane) via gravimetric analysis.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the catalytic activity of this compound in organic transformations?

- Methodological Answer :

- Control Experiments : Compare reaction rates with/without the compound.

- Parameter Variation : Test temperature (25–100°C), solvent polarity, and catalyst loading .

- Kinetic Analysis : Use Arrhenius plots to determine activation energy.

Q. What methodologies address inconsistencies in toxicity data for this compound across in vitro and in vivo studies?

- Methodological Answer :

- Bias Assessment : Use Table C-6/C-7 (Risk of Bias Questionnaires) to evaluate dose randomization and outcome reporting .

- Meta-Analysis : Pool data from studies with similar endpoints (e.g., hepatic enzyme induction) and apply heterogeneity tests (I² statistic) .

- Data Table :

| Study Type | Endpoint | Inconsistency Level (I²) |

|---|---|---|

| In vitro | Cytotoxicity | 45% |

| In vivo | Oxidative Stress | 62% |

Q. How can researchers optimize this compound’s interaction with lipid bilayers for drug delivery applications?

- Methodological Answer :

- Molecular Dynamics Simulations : Model alkyl chain penetration into lipid layers.

- Experimental Validation : Use fluorescence quenching assays to measure membrane integration efficiency .

Methodological Best Practices

- Literature Integration : Ground questions in theoretical frameworks (e.g., alkylation mechanisms) and refine hypotheses iteratively .

- Data Integrity : Adhere to lab protocols for reproducibility (e.g., detailed SOPs in supplementary materials) .

- Ethical Compliance : For biological studies, align participant selection criteria with IRB guidelines (e.g., exclusion of immunocompromised subjects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.